molecular formula C14H7N3O3 B5772307 3-(4-nitrophenoxy)phthalonitrile

3-(4-nitrophenoxy)phthalonitrile

Cat. No. B5772307
M. Wt: 265.22 g/mol
InChI Key: VALXRYJQHCZLMY-UHFFFAOYSA-N
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Description

3-(4-nitrophenoxy)phthalonitrile, also known as NPPN, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPN is a phthalonitrile derivative that has a nitrophenyl group attached to one of its aromatic rings. This compound has been shown to have a variety of interesting properties that make it useful for a range of applications.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenoxy)phthalonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with nearby molecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(4-nitrophenoxy)phthalonitrile has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of bacterial growth, and the activation of certain enzymes. Additionally, 3-(4-nitrophenoxy)phthalonitrile has been shown to have antioxidant properties, which may be useful in the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-nitrophenoxy)phthalonitrile in lab experiments is its ease of synthesis and purification. Additionally, 3-(4-nitrophenoxy)phthalonitrile is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 3-(4-nitrophenoxy)phthalonitrile is its sensitivity to light, which can lead to the formation of ROS and other reactive species that can interfere with experimental results.

Future Directions

There are many potential future directions for research involving 3-(4-nitrophenoxy)phthalonitrile. One area of interest is the development of new materials for electronic devices, such as solar cells and light-emitting diodes, using 3-(4-nitrophenoxy)phthalonitrile and other phthalonitrile derivatives. Additionally, 3-(4-nitrophenoxy)phthalonitrile may have potential as a therapeutic agent for the treatment of cancer and other diseases, although further research is needed to fully understand its mechanism of action and potential side effects. Finally, 3-(4-nitrophenoxy)phthalonitrile may have applications in the field of catalysis, where it could be used to promote a range of organic reactions.

Synthesis Methods

The synthesis of 3-(4-nitrophenoxy)phthalonitrile is a relatively straightforward process that involves the reaction of phthalonitrile with 4-nitrophenol in the presence of a catalyst. The reaction proceeds under mild conditions and yields 3-(4-nitrophenoxy)phthalonitrile as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-(4-nitrophenoxy)phthalonitrile has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for the production of singlet oxygen, and as a precursor for the synthesis of other phthalonitrile derivatives. In addition, 3-(4-nitrophenoxy)phthalonitrile has been investigated for its potential use in the development of new materials for electronic devices and as a catalyst for organic reactions.

properties

IUPAC Name

3-(4-nitrophenoxy)benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O3/c15-8-10-2-1-3-14(13(10)9-16)20-12-6-4-11(5-7-12)17(18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALXRYJQHCZLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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